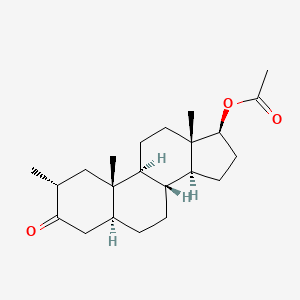
Drostanolone acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Drostanolone acetate, also known as dromostanolone acetate, is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. It is primarily used in the medical field for the treatment of breast cancer in postmenopausal women. Additionally, it has gained popularity in the bodybuilding community for its ability to enhance muscle definition and reduce body fat.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Drostanolone acetate is synthesized through the chemical modification of dihydrotestosterone. The process involves the methylation of dihydrotestosterone at the 2-alpha position, followed by esterification with acetic acid to form the acetate ester. The reaction typically requires the use of strong acids or bases as catalysts and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using advanced equipment and technology. The process includes multiple steps such as purification, crystallization, and quality control to ensure the final product meets pharmaceutical standards. The use of automated systems and stringent quality checks helps in maintaining consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Drostanolone acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound back to its parent compound, dihydrotestosterone.
Substitution: The acetate ester group can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties and applications.
Applications De Recherche Scientifique
Drostanolone acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods for anabolic steroids.
Biology: The compound is studied for its effects on muscle growth, fat metabolism, and androgen receptor activity.
Medicine: In addition to its use in breast cancer treatment, this compound is researched for its potential in treating other conditions such as osteoporosis and muscle wasting.
Industry: The compound is used in the development of performance-enhancing drugs and supplements for athletes and bodybuilders.
Mécanisme D'action
Drostanolone acetate exerts its effects by binding to androgen receptors in the body. This binding activates the androgen receptor, leading to changes in gene expression that promote muscle growth, increase strength, and reduce body fat. The compound also inhibits the aromatase enzyme, preventing the conversion of testosterone to estrogen, which helps in maintaining a lean and defined physique.
Comparaison Avec Des Composés Similaires
Drostanolone acetate is unique among anabolic-androgenic steroids due to its high anabolic to androgenic ratio and its ability to inhibit aromatase. Similar compounds include:
Testosterone: The primary male sex hormone with both anabolic and androgenic effects.
Nandrolone: An anabolic steroid with a lower androgenic effect compared to testosterone.
Methenolone: Known for its mild anabolic effects and low androgenic activity.
Oxandrolone: A synthetic anabolic steroid with a high anabolic to androgenic ratio, similar to this compound.
Each of these compounds has unique properties and applications, but this compound stands out for its specific effects on muscle definition and fat reduction.
Propriétés
Formule moléculaire |
C22H34O3 |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
[(2R,5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H34O3/c1-13-12-22(4)15(11-19(13)24)5-6-16-17-7-8-20(25-14(2)23)21(17,3)10-9-18(16)22/h13,15-18,20H,5-12H2,1-4H3/t13-,15+,16+,17+,18+,20+,21+,22+/m1/s1 |
Clé InChI |
KYSIZRLLLZQVFF-UAVNDZOYSA-N |
SMILES isomérique |
C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)C)C)CC1=O)C |
SMILES canonique |
CC1CC2(C(CCC3C2CCC4(C3CCC4OC(=O)C)C)CC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline](/img/structure/B15292819.png)
![(6aR,9aS)-2,2,4,4-Tetraisopropyl-6a,9a-dihydro-6H-thieno[3,2-f][1,3,5,2,4]trioxadisilocine](/img/structure/B15292822.png)
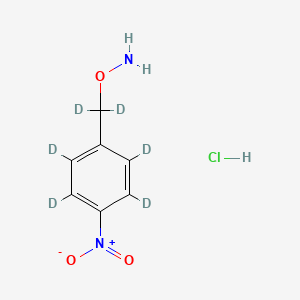
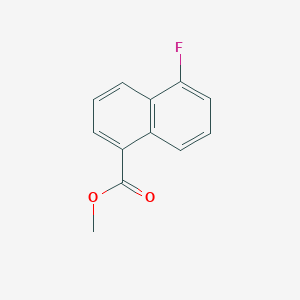
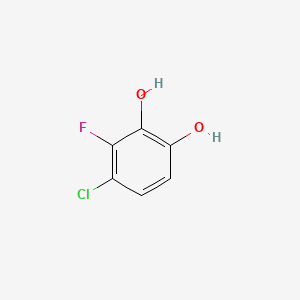

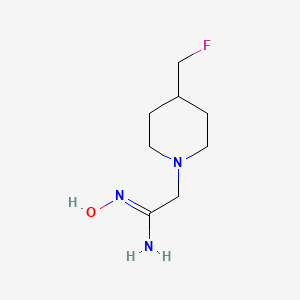

![methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15292868.png)
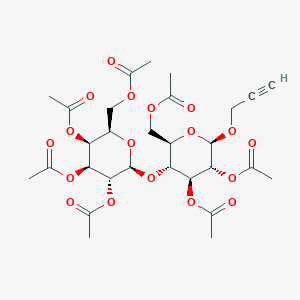
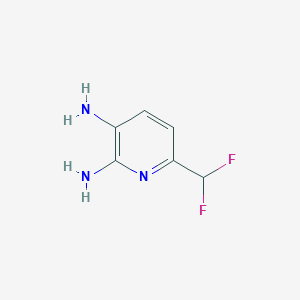
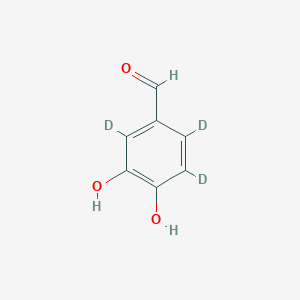

![N-[(1S)-2-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B15292898.png)
